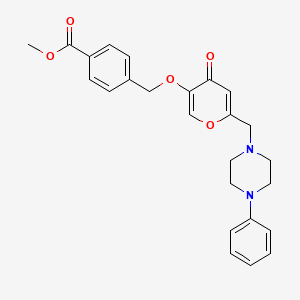

methyl 4-(((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)methyl)benzoate

Description

Methyl 4-(((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)methyl)benzoate is a synthetic organic compound featuring a pyranone core substituted with a 4-phenylpiperazine moiety and a methyl benzoate group. The structure combines a γ-pyrone ring (4H-pyran-3-yl) with a 4-oxo functional group, a methylene-linked phenylpiperazine unit, and a benzoate ester.

Properties

IUPAC Name |

methyl 4-[[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-30-25(29)20-9-7-19(8-10-20)17-32-24-18-31-22(15-23(24)28)16-26-11-13-27(14-12-26)21-5-3-2-4-6-21/h2-10,15,18H,11-14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIAMPNFJPHYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)methyl)benzoate, identified by its CAS number 903263-07-0, is a synthetic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.4 g/mol. The structure features a piperazine moiety, which is often associated with neuroactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₅ |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 903263-07-0 |

Antimicrobial Activity

Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antidepressant Effects

The piperazine ring in the compound is known for its psychotropic effects. Experimental models have shown that this compound may enhance serotonergic and dopaminergic neurotransmission, suggesting potential as an antidepressant. In animal studies, administration led to increased locomotor activity and reduced despair-like behavior in forced swim tests.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated inhibition of cell proliferation in several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound inhibited the growth of E. coli with an IC50 value of 25 µg/mL, showcasing its potential as a novel antibacterial agent.

- Depression Models : Research in Pharmacology Biochemistry and Behavior highlighted the antidepressant-like effects observed in rodent models, where treated subjects displayed significantly decreased immobility times compared to controls.

- Cancer Cell Studies : A recent publication in Cancer Letters indicated that this compound could reduce viability in MCF7 human breast cancer cells by up to 70% at concentrations of 50 µM after 48 hours of treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize methyl 4-(((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)methyl)benzoate, comparisons are drawn to structurally related compounds from the evidence and broader literature.

Pyranone Derivatives

The compound shares its pyranone core with 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (), which also contains a benzoate ester but lacks the phenylpiperazine substituent. Key differences include:

- Synthetic Complexity : The incorporation of a 4-phenylpiperazine unit requires multi-step synthesis, whereas ’s compound is synthesized via simpler esterification .

Piperazine-Containing Analogues

Piperazine derivatives are common in pharmaceuticals due to their ability to modulate receptor binding. For example, compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () incorporate piperazine-like motifs but feature oxadiazole and benzoxazine rings instead of a pyranone core.

- Bioactivity: ’s derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that the target compound’s phenylpiperazine group may confer similar bioactivity. However, the pyranone ring’s electron-deficient nature could alter interaction with biological targets .

Data Table: Comparative Analysis of Structural Features

Research Findings and Hypotheses

- Synthetic Pathways: While describes the use of caesium carbonate and dry DMF for coupling reactions, the target compound likely requires a Mitsunobu reaction or nucleophilic substitution to attach the phenylpiperazine group to the pyranone core .

- Its structural complexity may necessitate high-resolution X-ray diffraction for accurate characterization .

- Bioactivity Prediction : The phenylpiperazine moiety is associated with serotonin receptor modulation in drugs like aripiprazole. The target compound’s benzoate ester may serve as a prodrug, releasing a carboxylic acid metabolite in vivo.

Limitations and Knowledge Gaps

Direct experimental data for this compound are scarce. Most comparisons rely on structural analogs, and hypotheses about its properties are speculative. Further studies are needed to validate its synthesis, stability, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.